molecular formula C3H5NO3 B1599391 3-Nitropropanal CAS No. 58657-26-4

3-Nitropropanal

Cat. No.: B1599391
CAS No.: 58657-26-4
M. Wt: 103.08 g/mol
InChI Key: ZDNMMFBOBJVNPU-UHFFFAOYSA-N
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Description

3-Nitropropanal is an organic compound with the chemical formula C3H5NO3 It is a nitro compound, characterized by the presence of a nitro group (-NO2) attached to a propanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitropropanal can be synthesized through the 1,4-addition of nitrite ions to acrolein. The procedure involves the following steps :

  • A solution of sodium nitrite in water and tetrahydrofuran is prepared.
  • Acrolein is added to the solution at 0°C, followed by the addition of acetic acid over 30-45 minutes.
  • The reaction mixture is stirred at 0°C for an additional 3 hours.
  • The mixture is then neutralized with sodium bicarbonate and extracted with ethyl acetate.
  • The organic layers are combined, washed with brine, dried, and concentrated to yield this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Nitropropanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Sodium borohydride in methanol.

    Oxidation: Various oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

    Reduction: 3-Nitropropanol.

    Oxidation: 3-Nitropropanoic acid.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

3-Nitropropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying nitro group reactivity and toxicity.

    Medicine: Research into its potential as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitropropanal involves its reactivity due to the presence of the nitro group. It can undergo nucleophilic attack, leading to the formation of various products. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues, disrupting normal cellular functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

3-nitropropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO3/c5-3-1-2-4(6)7/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNMMFBOBJVNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207350
Record name Propanal, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58657-26-4
Record name Propanal, 3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058657264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanal, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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